trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide
Overview
Description
4-fluoro U-47931E (CAS Number 67579-18-4) is a chemical compound categorized as a utopioid. It falls within the class of synthetic opioids and has been studied for its potential pharmacological effects. The compound’s molecular formula is C15H21FNO, with a molecular weight of 264.34 g/mol .
Preparation Methods
Synthetic Routes:: The synthetic preparation of 4-fluoro U-47931E involves specific reaction sequences. Unfortunately, detailed synthetic routes are not widely available in the literature. Researchers have primarily focused on its pharmacological properties rather than its synthesis.
Industrial Production:: Information regarding large-scale industrial production methods for 4-fluoro U-47931E is limited. it is essential to note that this compound is primarily used for research purposes and not for commercial production.
Chemical Reactions Analysis
Reactivity:: 4-fluoro U-47931E may undergo various chemical reactions, including oxidation, reduction, and substitution. specific reactivity data are scarce.
Common Reagents and Conditions:: While detailed information on reagents and conditions is lacking, typical reagents used in similar reactions involving opioids (such as reduction with hydrides or oxidation with peracids) may apply.
Major Products:: The major products resulting from chemical reactions involving 4-fluoro U-47931E would depend on the specific reaction conditions. These could include derivatives, intermediates, or modified forms of the compound.
Scientific Research Applications
4-fluoro U-47931E has been investigated for its potential pharmacological effects, including analgesic properties. Researchers have explored its binding affinity to opioid receptors and its potential use in pain management. further studies are needed to fully understand its applications in chemistry, biology, medicine, and industry.
Mechanism of Action
The exact mechanism by which 4-fluoro U-47931E exerts its effects remains an area of ongoing research. It likely interacts with opioid receptors (such as μ-opioid receptors) in the central nervous system, modulating pain perception and other physiological processes.
Comparison with Similar Compounds
While 4-fluoro U-47931E shares structural similarities with other opioids, its unique fluorine substitution distinguishes it. Similar compounds include U-47931E (without the fluorine substitution) and other synthetic opioids.
Properties
IUPAC Name |
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-4-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)/t13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOTVYIQUFADHZ-ZIAGYGMSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101345599 | |
Record name | rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101345599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67579-18-4 | |
Record name | rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101345599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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